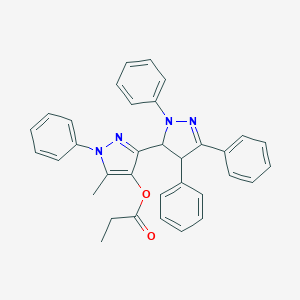![molecular formula C18H28IN3O4 B283205 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide](/img/structure/B283205.png)
2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide, also known as EIPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of amiloride analogs, which are known to block the activity of certain ion channels in cells. In
科学的研究の応用
2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide has been studied extensively for its potential applications in various areas of scientific research. One of the main areas of interest is in the study of ion channels, specifically the Na+/H+ exchanger (NHE), which plays a crucial role in regulating intracellular pH and cell volume. 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide has been shown to selectively block the activity of NHE, making it a valuable tool for studying the role of this ion channel in various physiological processes, such as cell proliferation, migration, and apoptosis.
In addition to its use in studying ion channels, 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide has also been investigated for its potential applications in cancer research. Several studies have shown that 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide can inhibit the growth and metastasis of cancer cells, possibly by affecting the activity of NHE and other ion channels involved in cell migration and invasion.
作用機序
The mechanism of action of 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide involves its ability to selectively block the activity of NHE, which is responsible for regulating intracellular pH and cell volume. By inhibiting NHE, 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide can affect various physiological processes that depend on proper pH regulation, such as cell proliferation, migration, and apoptosis. The exact mechanism by which 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide affects NHE activity is still being studied, but it is thought to involve the binding of 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide to a specific site on the ion channel, thereby preventing the exchange of Na+ and H+ ions across the cell membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide are complex and depend on the specific experimental conditions and cell types being studied. In general, 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide has been shown to affect various cellular processes, such as proliferation, migration, and apoptosis, by altering intracellular pH and cell volume. Additionally, 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide has been shown to inhibit the growth and metastasis of cancer cells, possibly by affecting the activity of NHE and other ion channels involved in cell migration and invasion.
実験室実験の利点と制限
One of the main advantages of using 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide in lab experiments is its specificity for NHE, which allows for selective inhibition of this ion channel without affecting other cellular processes. Additionally, 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide is relatively easy to synthesize and can be obtained in high purity and yield. However, there are also some limitations to using 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide, such as its potential toxicity at high concentrations and its potential off-target effects on other ion channels or cellular processes.
将来の方向性
There are several future directions for research on 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide and its potential applications in scientific research. One area of interest is in the development of more selective and potent inhibitors of NHE, which could be used to study the role of this ion channel in various physiological processes. Additionally, further studies are needed to fully understand the mechanism of action of 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide and its effects on other ion channels and cellular processes. Finally, there is potential for the development of 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide-based therapies for cancer and other diseases, although more research is needed to fully explore this possibility.
合成法
The synthesis of 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide involves several steps, starting with the reaction of 2,6-diiodoanisole with ethoxyacetic acid in the presence of a base to form 2-ethoxy-6-iodoanisole. This intermediate is then reacted with 3-(4-morpholinyl)propylamine and formaldehyde to form the final product, 2-[2-Ethoxy-6-iodo-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide. The synthesis method has been described in detail in several research papers, and the purity and yield of the compound can be optimized through various modifications to the reaction conditions.
特性
分子式 |
C18H28IN3O4 |
|---|---|
分子量 |
477.3 g/mol |
IUPAC名 |
2-[2-ethoxy-6-iodo-4-[(3-morpholin-4-ylpropylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C18H28IN3O4/c1-2-25-16-11-14(10-15(19)18(16)26-13-17(20)23)12-21-4-3-5-22-6-8-24-9-7-22/h10-11,21H,2-9,12-13H2,1H3,(H2,20,23) |
InChIキー |
CTKZGVXBCBNHFZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNCCCN2CCOCC2)I)OCC(=O)N |
正規SMILES |
CCOC1=C(C(=CC(=C1)CNCCCN2CCOCC2)I)OCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Acetyl-7-(4-methoxybenzylidene)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283122.png)
![7-(4-Methoxybenzylidene)-3-(2-naphthoyl)-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283124.png)
![7-(4-Methoxybenzylidene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283126.png)
![7-Benzylidene-1,9-diphenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283127.png)
![3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283128.png)

![Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283133.png)
![1,9-Diphenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283134.png)
![3-Acetyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283135.png)
![4'-(4-Methylphenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester](/img/structure/B283138.png)
![4'-(4-Chlorophenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester](/img/structure/B283140.png)
![1',3'-Diphenyl-4'-(4-methylphenyl)spiro[indan-2,5'-[2]pyrazoline]-1,3-dione](/img/structure/B283141.png)
![3-Benzoyl-7-benzylidene-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283144.png)
![7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide](/img/structure/B283145.png)